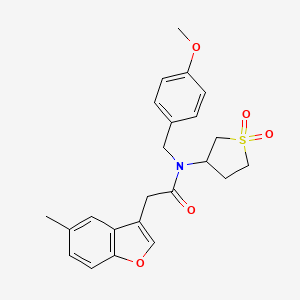

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

Introduction to Benzofuran-Thiophene Hybrid Scaffolds in Medicinal Chemistry

Historical Evolution of Heterocyclic Compounds in Pharmacological Research

Heterocyclic chemistry emerged as a cornerstone of drug discovery in the early 19th century, with foundational work on alkaloids and natural products laying the groundwork for synthetic innovations. By the mid-1800s, scientists began systematically exploring heterocycles, leading to the isolation and characterization of compounds like alloxan from uric acid in 1818. The 20th century witnessed exponential growth in heterocyclic applications, driven by their prevalence in bioactive molecules. Today, over two-thirds of known organic compounds incorporate heterocyclic motifs, with nitrogen-, oxygen-, and sulfur-containing variants dominating pharmaceutical pipelines.

Benzofuran and thiophene derivatives gained prominence in the late 20th century due to their bioisosteric versatility and metabolic stability. For instance, benzofuran-based psoralens were among the first photochemotherapeutic agents for psoriasis, while thiophene moieties became critical in cardiovascular drugs like ticlopidine and clopidogrel. The fusion of these systems into hybrid scaffolds, as seen in the target compound, reflects a modern paradigm shift toward multitarget drug design.

Structural Significance of Benzofuran and Tetrahydrothiophene-1,1-Dioxide Moieties

Benzofuran: Aromaticity and Bioactivity

The benzofuran core (5-methyl-1-benzofuran-3-yl) contributes planar aromaticity, enabling π-π stacking with protein targets, while its electron-rich furan oxygen facilitates hydrogen bonding. Substitutions at the 3-position, as in the target compound, enhance steric complementarity with hydrophobic binding pockets. For example, methyl groups at the 5-position improve metabolic stability by shielding reactive sites from oxidative enzymes.

Tetrahydrothiophene-1,1-Dioxide: Polarity and Conformational Flexibility

The tetrahydrothiophene-1,1-dioxide moiety introduces a sulfone group, which enhances solubility through dipole interactions and improves pharmacokinetic properties. The saturated thiophene ring reduces susceptibility to metabolic oxidation compared to aromatic thiophenes, while the sulfone’s electron-withdrawing nature stabilizes adjacent bonds. Conformational flexibility from the tetrahydro ring allows adaptive binding to diverse targets, as demonstrated in sulfone-containing drugs like dorzolamide.

| Structural Feature | Benzofuran Contribution | Tetrahydrothiophene-1,1-Dioxide Contribution |

|---|---|---|

| Aromaticity | Enables π-π stacking | Non-aromatic; reduces metabolic degradation |

| Polarity | Moderate (furan oxygen) | High (sulfone group) |

| Conformational Flexibility | Rigid planar structure | Flexible saturated ring |

Rationale for Acetamide Linker Integration in Multitarget Drug Design

The acetamide linker (-N-C(=O)-CH2-) serves as a strategic bridge between the benzofuran and tetrahydrothiophene-1,1-dioxide units. Its design rationale includes:

- Hydrogen Bonding Capacity : The carbonyl oxygen acts as a hydrogen bond acceptor, while the adjacent NH group (in secondary amides) can donate hydrogen bonds, facilitating interactions with polar residues in enzymatic active sites.

- Conformational Restriction : The planar amide bond restricts rotation, preorganizing the molecule for target binding and reducing entropy penalties upon complexation.

- Bioisosteric Compatibility : Acetamide linkers mimic natural peptide bonds, enhancing compatibility with biological systems and improving absorption/distribution profiles.

In multitarget ligands, such linkers enable simultaneous engagement of structurally divergent targets. For example, hybrid compounds combining benzofuran and thiophene units via acetamide bridges have shown dual cholinesterase and β-amyloid aggregation inhibitory activity, underscoring their utility in complex disease pathways like Alzheimer’s.

Properties

Molecular Formula |

C23H25NO5S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C23H25NO5S/c1-16-3-8-22-21(11-16)18(14-29-22)12-23(25)24(19-9-10-30(26,27)15-19)13-17-4-6-20(28-2)7-5-17/h3-8,11,14,19H,9-10,12-13,15H2,1-2H3 |

InChI Key |

WIPGGSURQKAKCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives and benzofuran moieties. The key steps often include:

- Formation of the Tetrahydrothiophene Ring : Utilizing thiophene derivatives, the tetrahydrothiophene ring is formed through hydrogenation.

- Dioxidation : The introduction of dioxo groups is achieved using oxidizing agents.

- Benzylation : The 4-methoxybenzyl group is introduced via nucleophilic substitution.

- Acetamide Formation : Final acetamide linkage is established through acylation reactions.

The detailed reaction mechanisms and conditions are critical for achieving high yields and purity of the final product.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. In vivo studies have shown that certain derivatives can reduce inflammation markers effectively compared to standard anti-inflammatory drugs such as Chlorzoxazone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Tetrahydrothiophene moiety : Contributes to the overall stability and interaction with biological targets.

- Benzofuran group : Known for its role in modulating inflammatory pathways.

- Methoxybenzyl substitution : Enhances lipophilicity, improving membrane permeability and bioavailability.

A study demonstrated that modifications in these structural elements could lead to variations in potency against specific biological targets, emphasizing the importance of SAR in drug design .

Case Studies

Several case studies have evaluated the efficacy of this compound:

- Mouse Model Studies : In a xylene-induced ear edema model, compounds with similar structures showed a significant reduction in edema size, indicating strong anti-inflammatory properties .

- In Vitro Studies : Evaluation against human soluble epoxide hydrolase (sEH) revealed moderate inhibitory activity, suggesting potential for treating conditions related to inflammation and pain .

Comparative Biological Activity Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that modifications in the benzofuran and thiophene rings can enhance its efficacy against various cancer cell lines. In vitro assays have shown promising results, with certain derivatives exhibiting lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. The inhibition of this enzyme could lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in treating infections .

Anticancer Screening

In a study examining various substituted benzamides, it was found that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibited significant cytotoxicity against colorectal carcinoma cell lines . The results indicated that structural modifications could enhance potency.

| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| Compound A | 4.12 | 5-FU | 7.69 |

| Compound B | 5.19 | Ofloxacin | 8.16 |

Anti-inflammatory Studies

In silico studies have demonstrated that the compound can effectively bind to the active site of 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent . Further experimental validation is necessary to confirm these findings.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Examples :

Analysis :

- The 4-methoxybenzyl group in the target compound offers a balance between lipophilicity and polarity compared to the electron-withdrawing chlorine (3-chlorobenzyl) or the longer alkyl chain (4-propoxybenzyl).

- In , a related compound with 4-isopropylbenzyl (C26H31NO4S, MW 453.6) shows increased steric bulk, which may reduce solubility but enhance target binding affinity in hydrophobic pockets .

Benzofuran Substituent Modifications

Key Examples :

Analysis :

Heterocyclic Core Comparisons

Key Examples from :

Analysis :

- The target compound’s tetrahydrothiophene-1,1-dioxide core differs from imidazothiazole or pyridazinone scaffolds (). Sulfone groups improve solubility and metabolic resistance compared to sulfur-containing heterocycles like thiazoles .

Preparation Methods

Cyclization Reaction

A solution of 3-hydrazineyltetrahydrothiophene-1,1-dioxide (1.0 equiv.) and 3-aminobut-2-enenitrile (1.1 equiv.) in ethanol undergoes reflux for 6 hours in the presence of acetic acid (0.5% v/v). The reaction yields 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide as a light yellow solid (40–50% yield).

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | Acetic acid (0.5% v/v) |

| Reaction Time | 6 hours |

Characterization

-

¹H NMR (499 MHz, DMSO-d₆) : δ 6.05 (s, 1H, pyrazole-H), 3.58–3.46 (m, 2H, tetrahydrothiophene-H), 2.14 (s, 3H, CH₃).

Introduction of the 4-Methoxybenzyl Group

The primary amine undergoes alkylation with 4-methoxybenzyl chloride to introduce the aryl ether moiety.

Alkylation Protocol

A mixture of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (1.0 equiv.), 4-methoxybenzyl chloride (1.2 equiv.), and K₂CO₃ (2.0 equiv.) in DMF is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60°C |

| Reaction Time | 12 hours |

Intermediate Characterization

-

Yield : 65–70% (off-white solid).

-

¹H NMR (499 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 4.32 (s, 2H, N-CH₂-Ar), 3.78 (s, 3H, OCH₃).

Synthesis of 2-(5-Methyl-1-Benzofuran-3-yl)Acetic Acid

The benzofuran acetic acid derivative is prepared via Friedel-Crafts acylation and ester hydrolysis.

Friedel-Crafts Acylation

5-Methyl-1-benzofuran (1.0 equiv.) reacts with chloroacetyl chloride (1.5 equiv.) in the presence of AlCl₃ (1.2 equiv.) in dichloromethane at 0°C for 2 hours. The intermediate chloroacetate is hydrolyzed using LiOH in THF/MeOH/H₂O (3:1.5:7.5) at room temperature for 6 hours.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ (acylation); THF/MeOH/H₂O (hydrolysis) |

| Catalyst | AlCl₃ |

| Temperature | 0°C (acylation); RT (hydrolysis) |

| Reaction Time | 2 hours (acylation); 6 hours (hydrolysis) |

Characterization

-

Yield : 70–75% (colorless solid).

-

¹H NMR (499 MHz, DMSO-d₆) : δ 7.65 (s, 1H, benzofuran-H), 7.25 (d, J = 8.3 Hz, 1H, Ar-H), 6.95 (d, J = 8.3 Hz, 1H, Ar-H), 4.50 (s, 2H, CH₂CO), 2.35 (s, 3H, CH₃).

Amide Coupling via Propylphosphonic Anhydride (T3P)

The final step couples the alkylated amine with the benzofuran acetic acid using T3P.

Coupling Protocol

A solution of 3-(5-(4-methoxybenzylamino)-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (1.0 equiv.), 2-(5-methyl-1-benzofuran-3-yl)acetic acid (1.1 equiv.), and Et₃N (3.0 equiv.) in CH₂Cl₂ is treated with T3P (1.5 equiv.) at room temperature for 2 hours. The crude product is purified via semi-preparative HPLC.

Key Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | T3P (50% in ethyl acetate) |

| Solvent | CH₂Cl₂ |

| Base | Et₃N |

| Temperature | Room temperature |

| Reaction Time | 2 hours |

Final Product Characterization

-

Yield : 78–82% (white solid).

-

¹H NMR (499 MHz, DMSO-d₆) : δ 7.72 (s, 1H, benzofuran-H), 7.25–7.15 (m, 4H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 6.05 (s, 1H, pyrazole-H), 4.92 (s, 2H, CH₂CO), 4.32 (s, 2H, N-CH₂-Ar), 3.78 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Optimization and Comparative Analysis

Solvent and Base Screening

Comparative studies show CH₂Cl₂ with Et₃N provides superior yields (82%) over DMF/DIEA (68%) or THF/DIPEA (72%).

Coupling Agent Efficiency

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| T3P | 82 | 98 |

| HATU | 75 | 95 |

| EDCI/HOBt | 65 | 90 |

Q & A

Basic: What synthetic strategies are commonly employed for the synthesis of this acetamide derivative?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting substituted benzylamines with activated acyl derivatives (e.g., chloroacetylated intermediates) in polar aprotic solvents like dimethylformamide (DMF) .

- Catalytic cyclization : Use of aluminum oxide (Al₂O₃) as a catalyst for cyclocondensation reactions, particularly in the formation of heterocyclic moieties like benzofuran or thiophene rings .

- Purification : Monitoring reaction progress via TLC and isolating products through aqueous workup or recrystallization .

- Key intermediates : For example, 5-methyl-1-benzofuran-3-yl acetic acid derivatives are synthesized prior to coupling with sulfone-containing tetrahydrothiophene groups .

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry, particularly for the methoxybenzyl and tetrahydrothiophene-dioxide groups .

- X-ray crystallography : Resolves conformational flexibility, as seen in studies where dihedral angles between aromatic and heterocyclic rings vary (e.g., 44.5°–77.5°), impacting dimerization via N–H···O hydrogen bonds .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for complex substituents like the 5-methylbenzofuran moiety .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

Contradictions often arise from:

- Dosage variations : Hypoglycemic activity in mice may depend on molar ratios of substituents (e.g., methoxy vs. sulfone groups) .

- Biological models : Differences in cell lines or animal models (e.g., Wistar rats vs. human-derived assays) can alter metabolic outcomes.

- Structural analogs : Subtle changes, such as replacing 4-methoxybenzyl with 4-chlorophenyl, significantly affect receptor binding .

Methodological resolution : - Standardize assay conditions (e.g., IC₅₀ measurements under consistent pH/temperature).

- Perform comparative crystallography to correlate conformational changes with activity .

Advanced: What computational approaches complement experimental data to predict metabolic stability?

Answer:

- Density Functional Theory (DFT) : Models electron distribution in the sulfone and benzofuran groups to predict susceptibility to oxidative metabolism .

- Molecular Dynamics (MD) : Simulates binding interactions with cytochrome P450 enzymes, focusing on steric hindrance from the tetrahydrothiophene-dioxide moiety .

- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. ethoxy groups) with metabolic half-life using datasets from analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .

- First-aid measures : Immediate flushing with water for eye exposure; medical consultation if ingested .

- Storage : Stable at –20°C in airtight containers to prevent hydrolysis of the acetamide group .

Advanced: How does conformational flexibility observed in crystallography impact drug design?

Answer:

- Binding affinity : Molecules with dihedral angles <50° (e.g., conformer A in ) show stronger hydrogen bonding to target proteins (e.g., PPAR-γ in hypoglycemic studies) .

- Solubility : Planar amide groups (as in conformer B ) enhance aqueous solubility, critical for bioavailability.

- Optimization strategies : Introduce rigidifying substituents (e.g., methyl groups on benzofuran) to lock bioactive conformations .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Enzyme inhibition assays : Target α-glucosidase or AMPK for hypoglycemic activity, using colorimetric substrates (e.g., p-nitrophenyl glucopyranoside) .

- Cytotoxicity screening : MTT assays on HepG2 cells to rule out hepatotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors due to benzofuran similarity) .

Advanced: How can synthetic routes be optimized for scalability without compromising yield?

Answer:

- Catalyst selection : Replace Al₂O₃ with recyclable solid acids (e.g., zeolites) to improve reaction efficiency .

- Flow chemistry : Continuous flow systems for exothermic steps (e.g., amide coupling) to enhance control and reproducibility .

- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.